molecular formula C13H13NO4S2 B080982 Benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)- CAS No. 14706-41-3

Benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)-

Cat. No.: B080982
CAS No.: 14706-41-3
M. Wt: 311.4 g/mol
InChI Key: MBPSWVGSUGQOSI-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. This particular compound is characterized by the presence of a benzenesulfonamide group substituted with a 4-methyl group and a phenylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)- typically involves the reaction of 4-methylbenzenesulfonyl chloride with aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The reaction conditions are optimized to minimize by-products and maximize yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

    Medicine: Explored for its anticancer and antimicrobial properties, showing promise in the treatment of various cancers and bacterial infections.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)- involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing its normal function and leading to a decrease in the enzyme’s activity. This inhibition can result in various biological effects, including the suppression of tumor growth and the inhibition of bacterial proliferation .

Comparison with Similar Compounds

  • Benzenesulfonamide, 4-methyl-
  • Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)-
  • Benzenesulfonamide, 4-methyl-N-(2-phenylethynyl)-

Comparison: Benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)- is unique due to its dual substitution with both a 4-methyl group and a phenylsulfonyl group. This structural feature imparts distinct biological activities and chemical reactivity compared to other similar compounds. For instance, the presence of the phenylsulfonyl group enhances its ability to inhibit carbonic anhydrase enzymes, making it more effective as an anticancer and antimicrobial agent .

Properties

IUPAC Name

N-(benzenesulfonyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S2/c1-11-7-9-13(10-8-11)20(17,18)14-19(15,16)12-5-3-2-4-6-12/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPSWVGSUGQOSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065810
Record name Benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)-
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Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14706-41-3
Record name 4-Methyl-N-(phenylsulfonyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14706-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)-
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Record name Benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)-
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Record name N-(phenylsulphonyl)-p-toluenesulphonamide
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